Navafenterol saccharinate

Overview

Description

Navafenterol saccharinate is a novel, long-acting, dual-pharmacology compound that functions as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist. It is primarily being developed for the treatment of chronic obstructive pulmonary disease and asthma .

Preparation Methods

The synthesis of navafenterol saccharinate involves multiple steps, including the formation of the core structure followed by the introduction of functional groups that confer its dual-pharmacology properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Navafenterol saccharinate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s pharmacological properties.

Reduction: This reaction can be used to modify the oxidation state of certain functional groups.

Substitution: This reaction involves the replacement of one functional group with another, which can be used to fine-tune the compound’s activity. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Navafenterol saccharinate has several scientific research applications:

Chemistry: It serves as a model compound for studying dual-pharmacology agents.

Biology: It is used to investigate the biological pathways involved in chronic obstructive pulmonary disease and asthma.

Medicine: It is being developed as a therapeutic agent for chronic obstructive pulmonary disease and asthma, with studies showing its efficacy in improving lung function and reducing symptoms

Mechanism of Action

Navafenterol saccharinate exerts its effects through dual mechanisms:

Muscarinic Receptor Antagonism: It blocks muscarinic receptors, which helps to relax the smooth muscles in the airways, leading to bronchodilation.

β2-Adrenoceptor Agonism: It activates β2-adrenoceptors, which also contributes to bronchodilation by relaxing the airway smooth muscles. These combined actions result in improved airflow and reduced symptoms in patients with chronic obstructive pulmonary disease and asthma .

Comparison with Similar Compounds

Navafenterol saccharinate is unique due to its dual-pharmacology properties. Similar compounds include:

Indacaterol: A long-acting β2-adrenoceptor agonist used for chronic obstructive pulmonary disease.

Tiotropium: A long-acting muscarinic receptor antagonist used for chronic obstructive pulmonary disease.

Umeclidinium/Vilanterol: A combination of a muscarinic receptor antagonist and a β2-adrenoceptor agonist used for chronic obstructive pulmonary disease. This compound stands out because it combines both mechanisms in a single molecule, potentially offering enhanced therapeutic benefits

Biological Activity

Navafenterol saccharinate, also known as AZD8871, is an investigational compound characterized by its long-acting dual pharmacological activity as a muscarinic antagonist and a β2-adrenoceptor agonist (MABA). This profile positions it as a promising treatment for chronic obstructive pulmonary disease (COPD), with several studies demonstrating its efficacy in improving lung function and reducing symptoms associated with respiratory diseases.

Navafenterol acts primarily through:

- Muscarinic Receptor Antagonism : It inhibits the M3 muscarinic receptors, which are involved in bronchoconstriction. This antagonism leads to bronchodilation.

- β2-Adrenoceptor Agonism : By stimulating β2-adrenoceptors, navafenterol promotes relaxation of bronchial smooth muscle, further enhancing airflow and alleviating symptoms of bronchospasm.

The unique structure of navafenterol, particularly the N-phenylcarbamate linker, tips the balance towards M3 antagonism while minimizing the side effects typically associated with β-adrenoceptor agonism .

Phase 2a Clinical Trials

A pivotal Phase 2a trial evaluated the efficacy of navafenterol in patients with moderate-to-severe COPD. Key findings include:

- Study Design : A randomized, double-blind, placebo-controlled crossover study involving 73 participants.

- Primary Endpoint : Change from baseline in trough forced expiratory volume in 1 second (FEV1) after 14 days of treatment.

- Results :

- Navafenterol (600 µg) significantly improved trough FEV1 compared to placebo (mean difference: 0.202 L; p < 0.0001).

- Improvements in COPD-related symptoms were observed using the COPD Assessment Tool (CAT) and Breathlessness, Cough and Sputum Scale (BCSS) with p-values < 0.005 for both active treatments versus placebo .

Dosage Comparisons

A separate study analyzed different dosages of navafenterol:

| Dose (µg) | Change in Trough FEV1 (L) | p-value |

|---|---|---|

| 400 | 0.111 | <0.0001 |

| 1800 | 0.210 | <0.0001 |

Both doses demonstrated sustained bronchodilation over a 24-hour period, with no significant safety concerns reported .

Safety Profile

Across multiple studies, navafenterol has shown a favorable safety profile:

- Adverse Events : The incidence of treatment-emergent adverse events (TEAEs) was similar to placebo. Notably, the highest incidence was observed at the lower dose (400 µg), while the highest dose (1800 µg) had the lowest incidence .

- Common TEAEs : Headaches and oropharyngeal pain were among the most frequently reported side effects but were generally mild to moderate in severity .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that navafenterol reaches maximum plasma concentrations within a few hours post-inhalation. The pharmacokinetic parameters assessed included:

- Cmax : Observed maximum concentration of navafenterol.

- Half-life : Duration for which the drug remains effective in the body.

These studies indicate that navafenterol maintains therapeutic levels conducive to effective bronchodilation throughout its dosing interval .

Properties

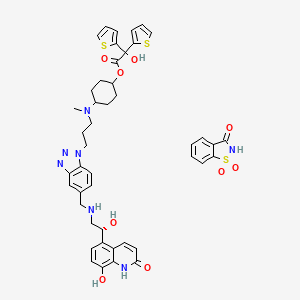

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one;[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N6O6S2.C7H5NO3S/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47);1-4H,(H,8,9)/t25?,26?,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFYZNXSBYPTSS-CMMZEBJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H47N7O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648550-37-1 | |

| Record name | Navafenterol saccharinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648550371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAVAFENTEROL SACCHARINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9GRC4RNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.